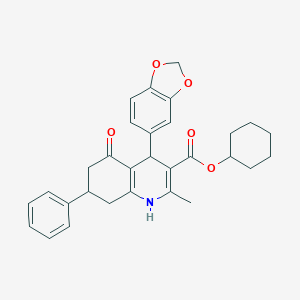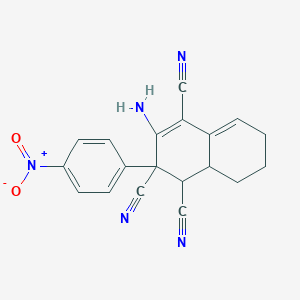
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is a complex organic compound that features a unique structure combining an amino group, a nitrophenyl group, and multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or amino groups.
Scientific Research Applications
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE exerts its effects involves interactions with various molecular targets. For instance, its potential antiviral activity may be due to its ability to inhibit viral replication by interfering with specific enzymes or proteins involved in the viral life cycle . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and cyano groups but differs in the overall structure.
®-2-Amino-3-(4-nitrophenyl)propanoic acid: Contains a similar nitrophenyl group but has a different backbone structure.
Uniqueness
2-AMINO-3,4-DICYANO-3-(4-NITROPHENYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is unique due to its combination of multiple functional groups and its hexahydronaphthalene backbone
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-amino-2-(4-nitrophenyl)-6,7,8,8a-tetrahydro-1H-naphthalene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C19H15N5O2/c20-9-16-14-3-1-2-4-15(14)17(10-21)19(11-22,18(16)23)12-5-7-13(8-6-12)24(25)26/h3,5-8,15,17H,1-2,4,23H2 |
InChI Key |
FZNFUVUESUJZPJ-UHFFFAOYSA-N |
SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Canonical SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-5-[(2-ethoxyphenoxy)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B336070.png)
![10-(4-chlorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B336071.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[3-(2-oxopyrrolidin-1-yl)phenyl]amino}acetohydrazide (non-preferred name)](/img/structure/B336072.png)
![10-Phenyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B336073.png)
![N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B336079.png)
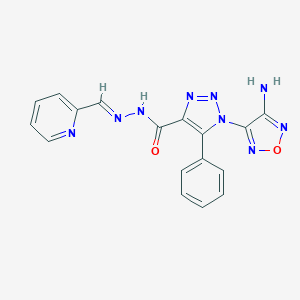
![4-[4-(Allyloxy)phenyl]-2-amino-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B336085.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide](/img/structure/B336087.png)
![4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzaldehyde](/img/structure/B336088.png)
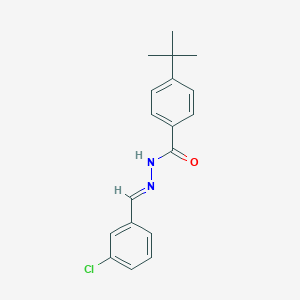
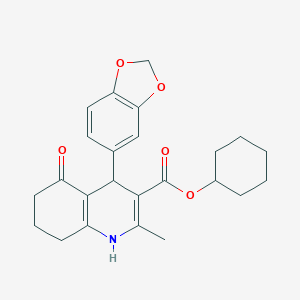
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(prop-2-enylamino)methylidene]pyrazol-3-one](/img/structure/B336093.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B336094.png)
